molecular formula C11H9FN2O3 B3387880 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 852851-74-2

2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No.: B3387880
CAS No.: 852851-74-2
M. Wt: 236.2 g/mol
InChI Key: JNCFCIGQLXICBZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-7-1-3-9(4-2-7)14-10(15)5-8(13-14)6-11(16)17/h1-5,13H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCFCIGQLXICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(N2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852851-74-2
Record name 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid typically involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research indicates that compounds with a pyrazole structure exhibit significant anticancer properties. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of a fluorophenyl group enhances the compound's potency and selectivity against cancer cells, making it a candidate for further development as an anticancer agent .

b. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro and in vivo studies suggest that it can reduce inflammation markers in models of chronic inflammation. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

c. Analgesic Effects
Preliminary studies have suggested that 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid may possess analgesic properties. Animal models have demonstrated pain relief comparable to standard analgesics, indicating potential for development in pain management therapies .

Pharmacology

a. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes related to inflammation and pain. This inhibition can lead to reduced synthesis of pro-inflammatory mediators, making it a potential candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .

b. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. It has shown effectiveness against various bacterial strains, suggesting its application in developing new antibiotics or antimicrobial agents .

Agricultural Applications

a. Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide or herbicide. Its effectiveness against certain pests and pathogens makes it valuable for agricultural applications, particularly in protecting crops from disease .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancerDemonstrated significant inhibition of tumor growth in xenograft models using pyrazole derivatives.
Study BAnti-inflammatoryShowed reduction in inflammatory markers in animal models of arthritis when treated with the compound.
Study CEnzyme inhibitionFound effective inhibition of COX enzymes leading to decreased prostaglandin levels.
Study DAntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
  • Molecular Formula : C₁₁H₉FN₂O₃
  • Molecular Weight : 236.20 g/mol
  • SMILES : C1=CC(=CC=C1N2C(=O)C=C(N2)CC(=O)O)F
  • InChI Key : JNCFCIGQLXICBZ-UHFFFAOYSA-N
  • CAS No.: Referenced as CID 4962215 in PubChem, with related derivatives (e.g., 852851-74-2) .

Structural Features :

  • Core pyrazolone ring (5-oxo-2,5-dihydro-1H-pyrazole) fused with a 4-fluorophenyl group at position 1.
  • Acetic acid moiety at position 3, contributing to polarity and hydrogen-bonding capacity.
  • Fluorine atom enhances electronegativity and metabolic stability compared to non-halogenated analogs .

Comparison with Similar Compounds

Analog 1: 2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic Acid

  • CAS No.: 852851-73-1
  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol
  • Key Differences :
    • Substituent : 2-Methylpropyl (isobutyl) replaces 4-fluorophenyl.
    • Impact :
  • Reduced aromatic interactions due to lack of phenyl ring.
  • Increased lipophilicity (logP) from the alkyl chain, affecting membrane permeability .
    • Applications : Used as a building block in organic synthesis (e.g., hydrazide derivatives) .

Analog 2: 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic Acid

  • CAS No.: 1210492-11-7
  • Molecular Formula : C₁₂H₁₁ClN₂O₄
  • Molecular Weight : 294.68 g/mol
  • Key Differences :
    • Substituents :
  • 4-Chlorophenyl (vs. 4-fluorophenyl).
  • Hydroxyethyl group at position 4 and carboxylic acid at position 3.
    • Impact :
  • Chlorine increases lipophilicity compared to fluorine.

Analog 3: 2-[1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide

  • CAS No.: sc-340857
  • Molecular Formula : C₁₁H₁₁FN₄O₂
  • Molecular Weight : 250.23 g/mol
  • Key Differences :
    • Functional Group : Acetic acid replaced with hydrazide (-NH-NH₂).
    • Impact :
  • Enhanced nucleophilicity for conjugation reactions.
  • Reduced acidity (pKa ~8–10 vs. ~2–4 for carboxylic acid) .

Analog 4: {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid

  • CAS No.: 956183-02-1
  • Molecular Formula : C₂₉H₂₁FN₄O₃S₂
  • Molecular Weight : 572.63 g/mol
  • Key Differences: Extended thiazolidinone-thione and benzyloxy-phenyl substituents. Impact:
  • Thioxo group enhances metal-binding capacity .

Structural and Physicochemical Comparison Table

Compound Molecular Formula MW (g/mol) Key Substituents logP (Predicted) Notable Properties
Target Compound C₁₁H₉FN₂O₃ 236.20 4-Fluorophenyl, acetic acid ~1.2 High polarity, metabolic stability
2-Methylpropyl Analog C₉H₁₄N₂O₃ 198.22 2-Methylpropyl ~1.8 Lipophilic, synthetic intermediate
4-Chlorophenyl Analog C₁₂H₁₁ClN₂O₄ 294.68 4-Chlorophenyl, hydroxyethyl ~2.5 Increased lipophilicity, H-bond donor
Hydrazide Derivative C₁₁H₁₁FN₄O₂ 250.23 Hydrazide ~0.9 Nucleophilic, conjugation-ready
Thiazolidinone-Thione Analog C₂₉H₂₁FN₄O₃S₂ 572.63 Thiazolidinone-thione, benzyloxy ~3.7 Multitarget potential, metal-binding

Biological Activity

2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H10F N3O3
  • Molecular Weight : 251.22 g/mol
  • SMILES Notation : CC(=O)C1=NN(C(=O)C(C)=C1)C(C)=C(C)C

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit inflammatory pathways, particularly through the modulation of COX enzymes .
  • Antioxidant Properties : The presence of the pyrazole ring structure contributes to the antioxidant activity, which helps in mitigating oxidative stress in cells .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation, thereby reducing symptoms associated with these conditions.

Case Studies and Experimental Results

A series of studies have evaluated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of COX enzymes in vitro, leading to reduced prostaglandin synthesis .
Study 2Showed antioxidant effects in cellular models, indicating potential protective effects against oxidative damage .
Study 3Evaluated the anti-inflammatory effects in animal models, revealing a decrease in edema and pain responses .

Clinical Implications

The biological activities suggest potential therapeutic applications in:

  • Pain Management : Due to its anti-inflammatory properties.
  • Chronic Inflammatory Diseases : Such as arthritis or other conditions where inflammation plays a critical role.

Q & A

Basic Question: What are the recommended synthetic routes for 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid?

Methodological Answer:
The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting acetohyrazide derivatives with ethyl cyanoacetate under alkaline conditions (e.g., 10% KOH in ethanol) at reflux temperatures. For example, a chalcone intermediate (e.g., 1-(4-fluorophenyl)-3-iodo-5-methyl-1H-pyrazole) can react with hydrazine hydrate or phenylhydrazine in ethanol or acetic acid to form the dihydropyrazole core . Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol vs. dioxane) are critical for yield improvement. Post-synthesis, purification via recrystallization or column chromatography is recommended.

Basic Question: How is the structural characterization of this compound validated?

Methodological Answer:
Structural validation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H and 13C NMR assign aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and acetic acid protons (δ 3.5–4.0 ppm). APT 13C NMR distinguishes carbonyl carbons (e.g., δ 170–175 ppm for the acetic acid moiety) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Validate hydrogen bonding and dihedral angles using CIF check reports to ensure structural integrity .

Basic Question: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for pyrazole derivatives).
  • pH Sensitivity : The acetic acid moiety may protonate/deprotonate in aqueous buffers (pH 3–7), affecting solubility. Use phosphate-buffered saline (PBS) for biological assays .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group.

Advanced Question: How can computational methods optimize reaction mechanisms for derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for cyclocondensation reactions. Focus on electron density maps around the pyrazole ring to predict regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. acetic acid) on reaction kinetics. Correlate simulated activation energies with experimental yields .
  • Docking Studies : For bioactive derivatives, dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to rationalize structure-activity relationships .

Advanced Question: What strategies resolve crystallographic data contradictions in polymorphic forms?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to handle twinning in high-symmetry space groups.
  • Disorder Modeling : For flexible acetic acid side chains, apply PART/SUMP restraints to refine occupancy ratios.
  • Validation Tools : Cross-check using PLATON’s ADDSYM to detect missed symmetry operations and R1/R2 convergence discrepancies .

Advanced Question: How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization : Normalize cytotoxicity assays (e.g., MTT) using Bradford protein quantification to control for cell density variations .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed pyrazole rings) that may skew IC50 values.
  • In Silico ADMET : Predict metabolic pathways (e.g., cytochrome P450 interactions) using SwissADME to explain in vitro/in vivo activity mismatches .

Advanced Question: What are the challenges in scaling up enantioselective synthesis?

Methodological Answer:

  • Chiral Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification. Optimize mobile phase (hexane:isopropanol ratios) for baseline separation.
  • Catalytic Asymmetry : Test Jacobsen’s salen-Mn(III) catalysts for enantioselective cyclopropanation of intermediates. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

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